![molecular formula C9H5FN2O3 B1344299 7-Fluoro-4-hydroxy-3-nitroquinoline CAS No. 256923-33-8](/img/structure/B1344299.png)
7-Fluoro-4-hydroxy-3-nitroquinoline
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Overview
Description
“7-Fluoro-4-hydroxy-3-nitroquinoline” is a chemical compound with the molecular formula C9H5FN2O3 and a molecular weight of 208.15 . It is a yellow to brown solid and is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “7-Fluoro-4-hydroxy-3-nitroquinoline” is 1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13)
. This indicates the presence of a fluorine atom, a nitro group, and a hydroxy group on the quinoline ring.
Physical And Chemical Properties Analysis
“7-Fluoro-4-hydroxy-3-nitroquinoline” is a yellow to brown solid . It has a molecular weight of 208.15 . The compound should be stored at a temperature between 2-8°C .
Scientific Research Applications
Antibacterial Activity
Fluorinated quinolines, including 7-Fluoro-4-hydroxy-3-nitroquinoline, have been found to exhibit remarkable antibacterial activity . This makes them potential candidates for the development of new antibiotics.
Antineoplastic Activity
Some fluorinated quinolines have shown to exhibit antineoplastic activity . This suggests that they could be used in the development of new cancer treatments.
Enzyme Inhibition
Fluorinated quinolines have been found to inhibit various enzymes . This property could be harnessed in the development of new drugs for a variety of diseases.
Antimalarial Activity
The quinoline ring system has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . Fluorinated quinolines, such as 7-Fluoro-4-hydroxy-3-nitroquinoline, could potentially enhance the effectiveness of these drugs.
Antiviral Activity
Some synthetic quinolines have been found to exhibit antiviral activities . Fluorinated quinolines could potentially enhance these properties, making them useful in the development of new antiviral drugs.
Industrial Applications
A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . This suggests that 7-Fluoro-4-hydroxy-3-nitroquinoline could potentially have similar applications.
Safety and Hazards
Future Directions
While specific future directions for “7-Fluoro-4-hydroxy-3-nitroquinoline” are not mentioned in the available literature, the field of quinoline research is active and ongoing. Quinolines are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of quinoline derivatives, including “7-Fluoro-4-hydroxy-3-nitroquinoline”.
Mechanism of Action
Target of Action
Quinoline derivatives are known to exhibit a wide range of biological activities and are often used as a basic structure for the development of synthetic antimalarial drugs .
Mode of Action
It’s known that the incorporation of a fluorine atom into azaaromatics like quinolines can enhance the biological activity of the fluorinated compounds .
Biochemical Pathways
Quinoline derivatives are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
The molecular weight of the compound is 20815 , which is within the optimal range for drug-likeness, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
properties
IUPAC Name |
7-fluoro-3-nitro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCYUTXNUGPTAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627325 |
Source
|
Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-hydroxy-3-nitroquinoline | |
CAS RN |
256923-33-8 |
Source
|
Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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